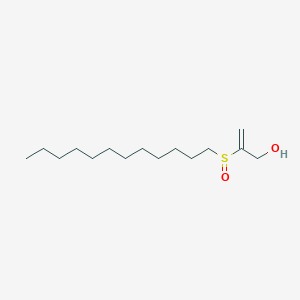

2-(Dodecane-1-sulfinyl)prop-2-EN-1-OL

Beschreibung

2-(Dodecane-1-sulfinyl)prop-2-en-1-ol (CAS No. 63107-07-3), also known as 2-dodecylsulfinylprop-2-en-1-ol, is a sulfinyl-substituted enol compound characterized by a dodecyl chain linked to a sulfinyl group (-S(O)-) and a conjugated propenol moiety. Its structure combines a hydrophobic alkyl chain with a polar sulfinyl group and a reactive α,β-unsaturated alcohol, making it a versatile intermediate in organic synthesis and specialty chemical applications .

Eigenschaften

CAS-Nummer |

63107-07-3 |

|---|---|

Molekularformel |

C15H30O2S |

Molekulargewicht |

274.5 g/mol |

IUPAC-Name |

2-dodecylsulfinylprop-2-en-1-ol |

InChI |

InChI=1S/C15H30O2S/c1-3-4-5-6-7-8-9-10-11-12-13-18(17)15(2)14-16/h16H,2-14H2,1H3 |

InChI-Schlüssel |

LCLHJVCMDPUFOE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCS(=O)C(=C)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecane-1-sulfinyl)prop-2-en-1-ol typically involves the reaction of dodecane-1-sulfinyl chloride with prop-2-en-1-ol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 2-(Dodecane-1-sulfinyl)prop-2-en-1-ol may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and compliance with industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dodecane-1-sulfinyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Acid chlorides, alkyl halides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of esters or ethers.

Wissenschaftliche Forschungsanwendungen

2-(Dodecane-1-sulfinyl)prop-2-en-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Dodecane-1-sulfinyl)prop-2-en-1-ol involves its interaction with molecular targets through its functional groups. The sulfinyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Dodecan-1-ol ()

- Structure : A saturated primary alcohol (CH₃(CH₂)₁₁OH).

- Key Differences : Lacks the sulfinyl group and conjugated double bond present in the target compound.

- Implications : Higher hydrophobicity and lower reactivity due to the absence of electron-withdrawing groups.

2-Octyldodecan-1-ol ()

- Structure : A branched alcohol (C₂₀H₄₂O) with a long alkyl chain.

- Key Differences : Branched architecture enhances steric hindrance, reducing intermolecular interactions compared to the linear dodecyl chain in the target compound.

Sodium 2-methylprop-2-ene-1-sulphonate ()

- Structure : An ionic sulfonate salt (CH₂=C(CH₃)CH₂SO₃⁻Na⁺).

- Key Differences : The sulfonate group (-SO₃⁻) is ionized, conferring high water solubility, unlike the neutral sulfinyl group in the target compound.

Isopropanolamine Dodecylbenzenesulfonate ()

- Structure: A surfactant combining a dodecylbenzenesulfonate anion and an isopropanolamine cation.

- Key Differences: Bulkier aromatic sulfonate group and ionic nature contrast with the aliphatic sulfinyl and enol groups of the target compound.

Physical and Chemical Properties

Notes: Data gaps for the target compound highlight the need for experimental characterization. Sulfinyl groups (-S(O)-) are less polar than sulfonates (-SO₃⁻) but more reactive than thioethers (-S-).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.